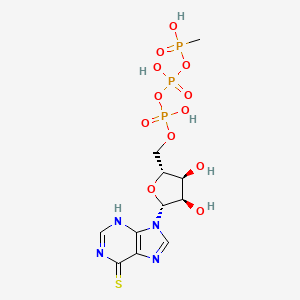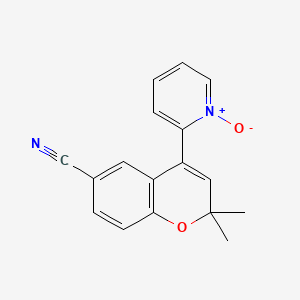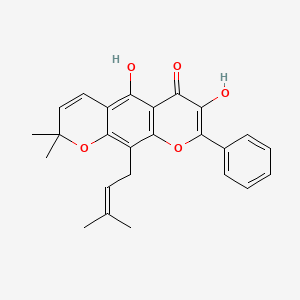
Sericetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-6-pyrano[3,2-g][1]benzopyranone is a member of flavones.
Scientific Research Applications
Therapeutic Potential in Kidney Protection
Sericetin has been explored for its therapeutic potential against cisplatin-induced nephrotoxicity, a common side effect of chemotherapy. A study by Kim et al. (2018) demonstrated this compound's protective effects against kidney damage induced by cisplatin, offering potential for mitigating renal complications in cancer treatment.
Potential in Eye Disease Treatment
Research has identified potential applications of this compound in ophthalmology. The work of Rowe-Rendleman et al. (2014) discusses strategies for drug and gene delivery to the posterior segment of the eye, which could include the use of this compound in treating eye diseases.
Applications in Breast Cancer
This compound is also relevant in the context of breast cancer treatment. The study by Oseni et al. (2008) highlights the role of phytoestrogens, which may include this compound, in the treatment and prevention of estrogen receptor-positive breast cancer.
Role in Cosmeceutical Development
The cosmeceutical potential of this compound has been explored, particularly in relation to anti-acne properties. Sehlakgwe et al. (2020) investigated Leucosidea sericea, a plant containing this compound, for its anti-acne activity, suggesting this compound's potential in skin care products.
Synthesis and Flavonol Research
The synthesis of this compound has been a topic of interest in chemical research. Jain and Zutshi (1973) conducted a study on the synthesis of this compound and related flavonols, contributing to the understanding of its chemical structure and properties.
Gastroprotective Effects
This compound's gastroprotective effects were investigated by Rodrigues et al. (2012), who studied Byrsonima sericea, a plant containing this compound, for its potential in treating gastric disorders.
Antimicrobial and Anti-Inflammatory Properties
Arema et al. (2010) examined Leucosidea sericea for antimicrobial and anti-inflammatory activities. The presence of this compound in this plant suggests its potential role in treating infections and inflammation.
properties
Molecular Formula |
C25H24O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O5/c1-14(2)10-11-17-23-16(12-13-25(3,4)30-23)19(26)18-20(27)21(28)22(29-24(17)18)15-8-6-5-7-9-15/h5-10,12-13,26,28H,11H2,1-4H3 |
InChI Key |
BPGVKIFGOXGHPB-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(=C(C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(=C(C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![2-[2-Hex-1-ynyl-6-(methylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)

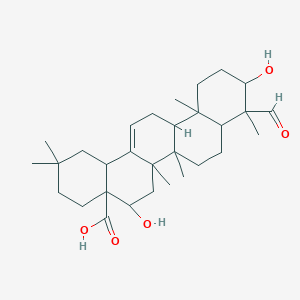
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)
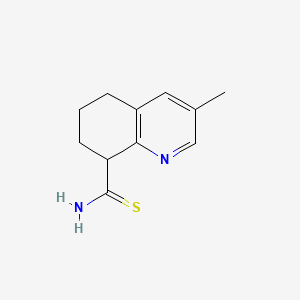

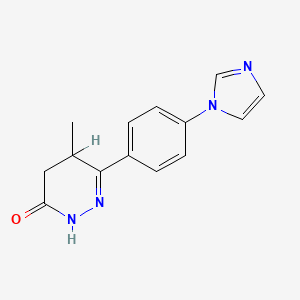

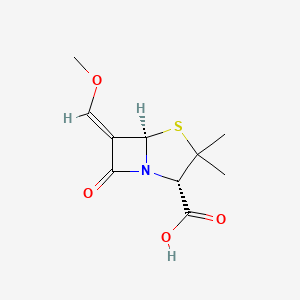
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)
